molecular formula C15H12FN3O2 B2591193 N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide CAS No. 1444690-43-0

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide

Cat. No.: B2591193
CAS No.: 1444690-43-0
M. Wt: 285.278
InChI Key: QNKFQHZUUYOMNQ-UHFFFAOYSA-N
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Description

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a chemical compound with the molecular formula C14H10FN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanomethoxy intermediate: This step involves the reaction of 4-hydroxybenzyl cyanide with methanol in the presence of a base to form 4-(cyanomethoxy)benzyl alcohol.

    Coupling with 6-fluoropyridine-3-carboxylic acid: The intermediate is then coupled with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(methoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide
  • N-{[4-(ethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide
  • N-{[4-(cyanomethoxy)phenyl]methyl}-5-fluoropyridine-3-carboxamide

Uniqueness

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is unique due to the presence of the cyanomethoxy group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[[4-(cyanomethoxy)phenyl]methyl]-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c16-14-6-3-12(10-18-14)15(20)19-9-11-1-4-13(5-2-11)21-8-7-17/h1-6,10H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFQHZUUYOMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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